1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide
Description
1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a cyclopropyl group and a pyridine ring bearing a methoxy substituent. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint binding.
Key structural attributes:
- Pyridazine core: A six-membered aromatic ring with two nitrogen atoms, offering electron-deficient characteristics for π-stacking or charge-transfer interactions.
- Cyclopropyl substituent: A strained three-membered hydrocarbon ring that may enhance metabolic stability or modulate lipophilicity.
- Piperidine-3-carboxamide linker: A semi-rigid scaffold that balances flexibility and steric bulk.
Properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-26-18-9-6-15(11-20-18)21-19(25)14-3-2-10-24(12-14)17-8-7-16(22-23-17)13-4-5-13/h6-9,11,13-14H,2-5,10,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHYSZLGKXGYAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-cyclopropylpyridazin-3-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine core, which is known for its versatility in drug design. Its molecular formula is , and it features multiple functional groups that contribute to its biological activity.
Research indicates that this compound exhibits significant inhibitory effects on various biological targets. Notably, it has been identified as a potent inhibitor of anaplastic lymphoma kinase (ALK), with an IC50 value of 0.174 μM, demonstrating selectivity over related kinases such as insulin-like growth factor receptor 1 (IGF1R) . The unique binding conformation revealed through X-ray crystallography suggests that the compound accesses an extended hydrophobic pocket within the ALK kinase domain, which may enhance its inhibitory potency.
Biological Activity Spectrum
The biological activity spectrum of this compound includes:
- Anticancer Activity : The compound's ability to inhibit ALK suggests potential applications in treating cancers associated with ALK mutations, such as non-small cell lung cancer (NSCLC).
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of piperidine compounds exhibit antifungal properties against resistant strains like Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL .
- Neuroprotective Effects : In silico studies suggest that piperidine derivatives may interact with various receptors and transport systems, indicating potential neuroprotective effects .
Case Study 1: Anticancer Efficacy
A study focused on the structure-activity relationship (SAR) revealed that modifications to the piperidine ring can enhance the anticancer efficacy of derivatives. The study optimized both sides of the molecule to improve potency against ALK .
Case Study 2: Antifungal Activity
In another investigation, six novel piperidine-based derivatives were synthesized and tested against C. auris. The results showed that these compounds induced apoptosis and cell cycle arrest, confirming their potential as antifungal agents .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Target/Pathogen | IC50/MIC Values | Notes |
|---|---|---|---|
| ALK Inhibition | Anaplastic Lymphoma | 0.174 μM | Selective over IGF1R |
| Antifungal Activity | Candida auris | 0.24 - 0.97 μg/mL | Induces apoptosis and cell cycle arrest |
| Neuroprotection | Various CNS targets | Predicted via in silico | Potential for treating neurodegenerative diseases |
Scientific Research Applications
Neuropharmacological Applications
The compound has been studied for its effects on neurotransmitter systems, particularly in relation to monoamine oxidase (MAO) inhibition.
Case Studies:
- Monoamine Oxidase Inhibition : Research indicates that similar compounds exhibit potent inhibition of MAO-B, which is crucial for the metabolism of neurotransmitters like dopamine. In a study, a related derivative showed an IC50 value of 0.013 µM for MAO-B, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Properties
The compound's structure suggests it may have anticancer properties, particularly through cytotoxicity against various cancer cell lines.
Findings:
- Cytotoxicity Testing : In vitro studies using L929 fibroblast cells demonstrated low cytotoxicity at varying concentrations. For instance, another derivative showed an IC50 value of 120.6 µM, indicating a favorable therapeutic index for further development as an anticancer agent .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor beyond MAO.
Biological Activity:
- Enzyme Targeting : The structural features of the compound allow for interactions with various biological targets, potentially leading to applications in treating conditions related to enzyme dysregulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound.
| Substituent | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |
| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |
| Piperidine | Essential | - | Provides structural stability |
This table summarizes key findings regarding how different substituents influence the biological activity of the compound .
Antimicrobial Activity
Emerging research suggests that this compound may also exhibit antimicrobial properties.
Research Findings:
Comparison with Similar Compounds
Structural and Molecular Comparisons
Functional Group Analysis
- Halogen vs. Cyclopropyl/Methoxy : The target compound lacks halogens (e.g., Cl or I in ), which are common in pyridine analogs to enhance binding via halogen bonding or increase molecular weight. Instead, its cyclopropyl and methoxy groups prioritize metabolic stability and electronic modulation.
- Linker Diversity : Unlike the hydroxymethyl-pyrrolidine linker in , the piperidine-carboxamide group in the target compound offers a balance of rigidity and hydrogen-bonding capacity.
- Terminal Groups : The pivalamide terminus in , and introduces steric bulk and hydrophobicity, whereas the methoxy-pyridine in the target compound enhances solubility and π-π interactions.
Hypothesized Pharmacological Implications
- Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to halogenated analogs (e.g., ), which are prone to dehalogenation.
- Binding Affinity : The dual heterocyclic system (pyridazine + pyridine) could enable multitarget engagement, contrasting with single-ring analogs like .
- Solubility : The methoxy group and carboxamide linker likely improve aqueous solubility relative to pivalamide-terminated compounds (e.g., ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
